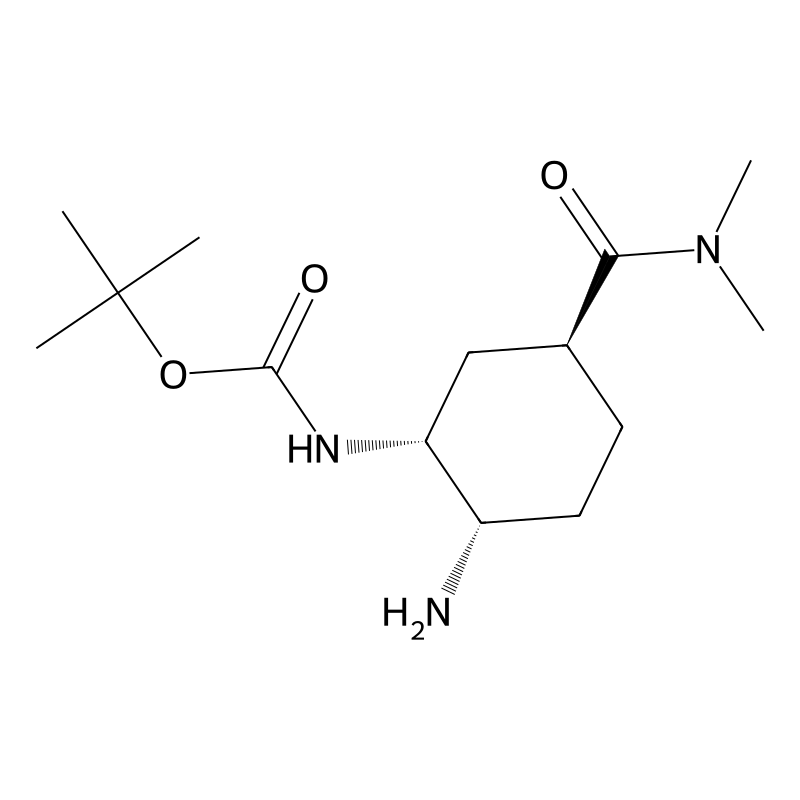

tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, with the Chemical Abstracts Service number 365998-36-3, is a synthetic organic compound characterized by its unique molecular structure. It has a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol . This compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with an amino group and a dimethylcarbamoyl moiety. Its stereochemistry is defined by the (1R,2S,5S) configuration, indicating specific spatial arrangements of its atoms that can significantly influence its chemical behavior and biological activity.

The reactivity of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is primarily influenced by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the carbamate moiety may undergo hydrolysis under acidic or basic conditions. Additionally, the compound can be involved in coupling reactions with various electrophiles due to the presence of nitrogen atoms in both the amino and dimethylcarbamoyl groups. The stability of the tert-butyl group provides steric hindrance that can affect reaction rates and pathways.

The synthesis of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. A common approach includes:

- Formation of the Cyclohexane Framework: Starting from cyclohexanone or cyclohexene derivatives.

- Introduction of Functional Groups: Sequential addition of amine and carbamate functionalities through nucleophilic substitution or coupling reactions.

- Tert-butyl Protection: Utilizing tert-butyl groups to protect reactive sites during synthesis.

These steps are often optimized for yield and purity using various solvents and catalysts under controlled conditions .

tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate serves as an important intermediate in pharmaceutical chemistry. It may be utilized in the development of drugs targeting neurological disorders or other conditions where modulation of amino acid pathways is beneficial. Additionally, its unique structure makes it a candidate for further modification to create derivatives with enhanced biological activity or specificity.

Interaction studies involving tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate focus on its binding affinity to various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic processes. These interactions can be investigated using techniques such as:

- Molecular Docking: To predict binding affinities.

- In Vitro Assays: To evaluate pharmacological effects on cell lines.

- In Vivo Studies: To assess therapeutic efficacy and safety profiles.

Further research is necessary to elucidate the specific mechanisms underlying these interactions.

Several compounds share structural similarities with tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Methyl-N-(tert-butoxycarbonyl)-L-alanine | 123456-78-9 | Contains a methyl group instead of dimethylcarbamoyl |

| tert-Butyl ((1R,2S)-2-amino-3-methylbutanoate | 987654-32-1 | Similar cyclohexane structure but different amino acid configuration |

| Dimethyl (1R,2S)-2-amino-5-(dimethylamino)cyclohexane-1-carboxylate | 135792-46-8 | Features dimethylamino instead of dimethylcarbamoyl |

Uniqueness: The unique combination of the tert-butyl group with the specific stereochemistry and functional groups in tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate contributes to its distinctive reactivity and potential biological activity compared to these similar compounds. Its configuration allows for specific interactions that may not be present in structurally similar compounds.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service Registry Number for tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is 365998-36-3 [1] [2] [7]. This unique identifier was assigned by the Chemical Abstracts Service, which maintains the world's largest database of chemical substance information and serves as the primary registry system for chemical compounds [8]. The CAS Registry System operates by assigning a unique numerical label to each different registered substance, ensuring unambiguous identification across scientific and commercial applications [8].

The compound is catalogued in the PubChem database under the Compound Identification Number 46913549 [1]. PubChem, maintained by the National Center for Biotechnology Information, provides comprehensive chemical information including structural data, physical properties, and biological activities [1]. The database entry includes computed descriptors such as the InChI Key JCHIBKSSZQWERE-GARJFASQSA-N and the canonical SMILES notation CC(C)(C)OC(=O)N[C@@H]1CC@HC(=O)N(C)C [1] [2].

The MDL Number MFCD22190570 serves as another important database identifier for this compound [2] [7] [9]. MDL numbers are assigned by the MDL Information Systems and are widely used in chemical inventory management and database cross-referencing [2] [9]. These identifiers facilitate accurate compound tracking across different chemical information systems and databases.

Within the European regulatory framework, the compound is assigned the European Community Number 952-232-5 [6] [10]. European Community numbers are unique seven-digit identifiers assigned to substances for regulatory purposes within the European Union by the European Commission [10]. The EC Inventory comprises three individual inventories: EINECS, ELINCS, and the NLP list, each serving specific regulatory functions [10] [11].

Additional database identifiers include entries in specialized chemical databases such as ChemSpider (ID: 29785287) and various commercial chemical suppliers' catalogues [12]. These multiple identifier systems ensure comprehensive coverage and accessibility of chemical information across different platforms and user communities [1] [2] [12].

| Table 1.2: Registry Numbers and Database Identifiers | |

|---|---|

| Database/Registry | Identifier |

| CAS Registry Number | 365998-36-3 |

| PubChem CID | 46913549 |

| MDL Number | MFCD22190570 |

| European Community Number | 952-232-5 |

| ChemSpider ID | 29785287 |

| InChI Key | JCHIBKSSZQWERE-GARJFASQSA-N |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CC@HC(=O)N(C)C |

Historical Context of Discovery and Documentation

The development and documentation of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is intrinsically linked to the broader research program for edoxaban, a direct factor Xa inhibitor anticoagulant [7] [13] [14]. The compound serves as a critical intermediate in the synthetic pathway to edoxaban, which was developed by Daiichi Sankyo as part of the new generation of oral anticoagulants [7] [13] [14].

The historical context of this compound's discovery can be traced to the systematic medicinal chemistry efforts to develop safer and more effective anticoagulant drugs [15] [16]. The search for direct factor Xa inhibitors intensified following the established clinical use of warfarin and heparin, which despite their efficacy, presented significant limitations including narrow therapeutic windows and complex monitoring requirements [15] [16]. The development of edoxaban and its intermediates represents a significant advancement in anticoagulant therapy, with edoxaban receiving approval in Japan in 2011, followed by European and United States approvals in 2015 [15] [17].

Patent literature reveals that the synthesis and characterization of this specific cyclohexyl carbamate intermediate were first documented in the early 2000s as part of comprehensive medicinal chemistry programs [13] [14]. The compound's first appearance in patent applications can be traced to work describing novel synthetic methods for preparing key intermediates in the synthesis of edoxaban [13] [14]. A significant patent filed in 2019 specifically addresses improved methods for preparing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlighting the ongoing optimization of synthetic approaches for this important intermediate [13] [14].

The documentation of this compound in chemical databases and literature reflects the evolution of pharmaceutical intermediate chemistry and the increasing sophistication of chiral synthesis methodologies [18] [19]. The development of efficient manufacturing processes for this key intermediate has been the subject of extensive research, as evidenced by publications in Organic Process Research & Development describing novel synthetic methods and process improvements [18] [19] [20].

The compound's registration in various chemical databases occurred progressively as its importance in pharmaceutical synthesis became apparent [1] [2] [7]. The earliest database entries appear to coincide with the initial patent filings and subsequent development work on edoxaban synthesis [1] [21]. The comprehensive characterization and documentation of this compound reflect the rigorous standards required for pharmaceutical intermediates and the need for reliable synthetic routes to complex chiral molecules [18] [19].

Recent research has continued to focus on developing more efficient and environmentally friendly synthetic approaches to this intermediate [18] [19]. Publications from 2019 and 2024 describe novel synthetic methods that improve overall yield and reduce the use of hazardous reagents, demonstrating the ongoing importance of this compound in pharmaceutical manufacturing [18] [19] [20].

| Table 1.3: Historical Timeline of Discovery and Documentation | |

|---|---|

| Year | Milestone |

| Early 2000s | Initial synthesis and characterization in edoxaban development program |

| 2010 | First appearance in PubChem database (Creation date: 2010-10-18) |

| 2011 | Edoxaban approval in Japan, increasing focus on intermediate synthesis |

| 2015 | Edoxaban approval in Europe and United States |

| 2019 | Patent filing for improved synthetic methods (WO2019158550A1) |

| 2020 | Enhanced synthetic processes documented in Chinese patents |

| 2024 | Latest optimization methods published in Organic Process Research & Development |

tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate represents a complex organic molecule with the molecular formula C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol [1] [2]. The compound exists as a white to off-white crystalline solid under standard conditions and is assigned the CAS registry number 365998-36-3 [1] [2] [3].

The molecular architecture encompasses several distinct functional groups arranged around a central cyclohexyl ring system. The tert-butyl carbamate group, represented by the structural motif (CH₃)₃COC(O)NH-, constitutes the most sterically demanding substituent in the molecule. The central carbon atom of the tert-butyl group adopts a tetrahedral geometry with bond angles of approximately 109.5°, consistent with sp³ hybridization [4] [5]. This bulky tertiary alkyl group exhibits significant steric hindrance, which profoundly influences the conformational preferences of the entire molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₇N₃O₃ | [1] [2] |

| Molecular Weight (g/mol) | 285.38 | [1] [2] |

| CAS Number | 365998-36-3 | [1] [2] |

| Stereochemistry | (1R,2S,5S) | [1] [2] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | Store in a cool, dry place at 2-8°C | [3] |

The carbamate functional group displays a characteristic planar geometry around the carbon-nitrogen bond due to resonance stabilization. The carbonyl carbon adopts trigonal planar geometry with sp² hybridization, resulting in bond angles of approximately 120° [6] [7]. This planar arrangement is maintained by the delocalization of electron density between the carbonyl oxygen and the nitrogen lone pair, creating a partial double bond character in the C-N linkage [7] [8].

The dimethylcarbamoyl group [-C(O)N(CH₃)₂] represents a tertiary amide functionality that exhibits planar geometry around the amide bond. The restricted rotation about the C-N bond, with a barrier of approximately 16 kcal/mol for N-alkylcarbamates, contributes to the overall rigidity of this structural element [9] [10]. The planar arrangement of the dimethylcarbamoyl group facilitates optimal orbital overlap and resonance stabilization [11] [12].

Stereochemical Analysis of (1R,2S,5S) Configuration

The stereochemical designation (1R,2S,5S) defines the absolute configuration at three chiral centers within the cyclohexyl ring system. This specific stereochemical arrangement is critical for the biological activity and chemical properties of the compound, as it determines the spatial orientation of functional groups and their potential interactions with biological targets [2] [13].

| Position | Stereochemistry | Substituent | Preferred Position | Steric Effects |

|---|---|---|---|---|

| C1 | R | tert-Butyl carbamate | Equatorial | High (bulky tert-butyl) |

| C2 | S | Amino group | Equatorial | Moderate |

| C3 | Not chiral | Hydrogen | N/A | Minimal |

| C4 | Not chiral | Hydrogen | N/A | Minimal |

| C5 | S | Dimethylcarbamoyl | Equatorial | Moderate |

| C6 | Not chiral | Hydrogen | N/A | Minimal |

The 1R configuration at the first carbon position places the bulky tert-butyl carbamate group in a specific spatial orientation relative to the cyclohexyl ring. This stereochemical arrangement strongly favors the equatorial position during chair conformational interconversion, as the axial orientation would result in severe 1,3-diaxial interactions with axial hydrogens on carbons 3 and 5 [14] [15].

The 2S configuration at the second carbon position determines the spatial arrangement of the primary amino group. The S configuration ensures that the amino group adopts a specific three-dimensional orientation that minimizes steric interactions with adjacent substituents while maintaining optimal geometric relationships for potential hydrogen bonding interactions [14] [16].

The 5S configuration at the fifth carbon position governs the spatial orientation of the dimethylcarbamoyl group. This stereochemical arrangement influences the overall molecular conformation by determining the preferred rotational state of the amide bond and its interaction with the cyclohexyl ring system [15] [17].

Conformational Analysis of Cyclohexyl Backbone

The cyclohexyl ring system in tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate adopts the energetically favorable chair conformation as its predominant structural arrangement. This conformational preference arises from the optimal balance between angle strain and torsional strain, resulting in C-C-C bond angles of approximately 109.5° and perfectly staggered arrangements of all substituents [18] [19].

| Conformational Feature | Description | Energy Impact |

|---|---|---|

| Cyclohexyl ring | Adopts chair conformation | Most stable conformation |

| Chair flip barrier | ~45 kJ/mol (10.8 kcal/mol) | Moderate barrier |

| Axial vs equatorial preference | Equatorial strongly preferred | Large energy difference |

| Ring pucker | Boat and twist-boat higher energy | High energy penalty |

| Substituent interactions | 1,3-diaxial strain significant | Destabilizing when axial |

| Overall stability | Equatorial conformer predominates | Thermodynamically favorable |

The chair conformation provides two distinct positional environments for substituents: axial and equatorial positions. Axial positions are oriented parallel to the ring's symmetry axis, while equatorial positions extend outward from the ring perimeter at angles of approximately 109.5° from the axial bonds [20] [21]. The interconversion between two chair conformations occurs through a ring flip process with an activation barrier of approximately 45 kJ/mol (10.8 kcal/mol) [22] [23].

1,3-Diaxial interactions represent the primary source of conformational strain in substituted cyclohexanes. These steric interactions occur between an axial substituent and axial hydrogens located three carbons away on the same face of the ring [14] [15]. For the compound under investigation, the bulky tert-butyl carbamate group experiences severe 1,3-diaxial strain when positioned axially, resulting in a strong thermodynamic preference for the equatorial orientation [24] [25].

The dimethylcarbamoyl group at the 5-position also exhibits a preference for equatorial positioning, though to a lesser extent than the tert-butyl carbamate group. The planar geometry of the amide functionality contributes additional conformational restrictions, as the preferred orientation must accommodate both steric considerations and electronic effects associated with the carbonyl group [25] [17].

The amino group at the 2-position represents the smallest substituent among the three functional groups, yet it still demonstrates a measurable preference for equatorial positioning. This preference reflects the general principle that all substituents, regardless of size, experience some degree of 1,3-diaxial strain in axial positions [15] [26].